Sulfaguanole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

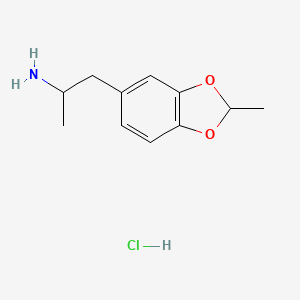

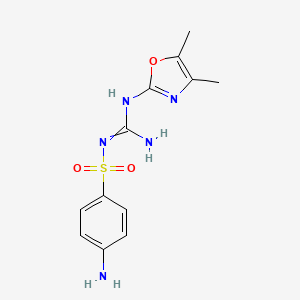

Sulfaguanole: is a synthetic antibacterial compound belonging to the sulfonamide class. It is known for its broad-spectrum antibacterial activity and is used primarily in veterinary medicine. The molecular formula of this compound is C12H15N5O3S , and it has a molecular weight of 309.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

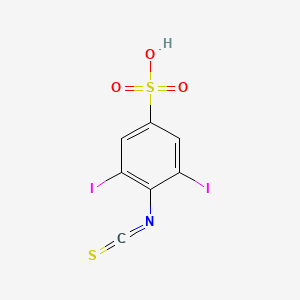

Reaction with N1-[p-amino benzene sulfonyl]-N3-cyanoguanidine and acetoin: This method involves stirring 23.9 grams of N1-[p-amino benzene sulfonyl]-N3-cyanoguanidine and 13.2 grams of acetoin in a mixture of 120 cc of water and 120 cc of methanol.

Reaction with sulfa and guanidine nitrate: Sulfaguanole can also be synthesized by melting sulfa and guanidine nitrate in soda, followed by vacuum condensation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, ensuring high purity and yield through controlled reaction conditions and purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions of sulfaguanole are also possible, but detailed information is limited.

Substitution: this compound can participate in substitution reactions, particularly involving its sulfonamide group.

Common Reagents and Conditions:

Oxidizing agents:

Reducing agents: Common reducing agents may include hydrogen gas or metal hydrides.

Substitution reagents: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups.

Scientific Research Applications

Chemistry: Sulfaguanole is used in chemical research to study the properties and reactions of sulfonamide compounds. It serves as a model compound for understanding the behavior of similar antibacterial agents.

Biology: In biological research, this compound is used to investigate its antibacterial activity against various bacterial strains. It helps in understanding the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine: While primarily used in veterinary medicine, this compound’s antibacterial properties are studied for potential applications in human medicine. Research focuses on its efficacy and safety in treating bacterial infections.

Industry: this compound is used in the pharmaceutical industry for the development and production of antibacterial drugs. It is also used in the formulation of veterinary medicines.

Mechanism of Action

Sulfaguanole exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It targets the enzyme dihydropteroate synthase, which is essential for the production of folic acid. By blocking this enzyme, this compound prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Sulfaguanidine: Another sulfonamide compound with similar antibacterial properties.

Sulfadiazine: A sulfonamide used to treat bacterial infections.

Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Uniqueness of Sulfaguanole: this compound is unique due to its specific structure, which allows it to effectively inhibit bacterial folic acid synthesis. Its broad-spectrum activity and relatively low toxicity make it a valuable compound in veterinary medicine .

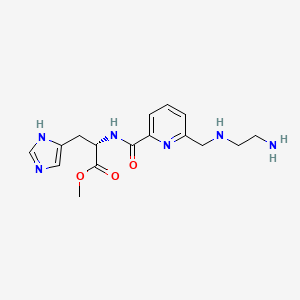

Properties

CAS No. |

27031-08-9 |

|---|---|

Molecular Formula |

C12H15N5O3S |

Molecular Weight |

309.35 g/mol |

IUPAC Name |

2-(4-aminophenyl)sulfonyl-1-(4,5-dimethyl-1,3-oxazol-2-yl)guanidine |

InChI |

InChI=1S/C12H15N5O3S/c1-7-8(2)20-12(15-7)16-11(14)17-21(18,19)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3,(H3,14,15,16,17) |

InChI Key |

IJZUQDQOAFUFJY-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C |

Isomeric SMILES |

CC1=C(OC(=N1)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/N)C |

Canonical SMILES |

CC1=C(OC(=N1)NC(=NS(=O)(=O)C2=CC=C(C=C2)N)N)C |

Synonyms |

4,5-dimethyl-2-oxazolylamidinosulfanilamide Enterocura sulfaguanol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

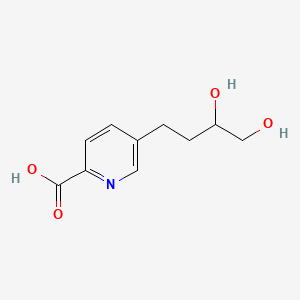

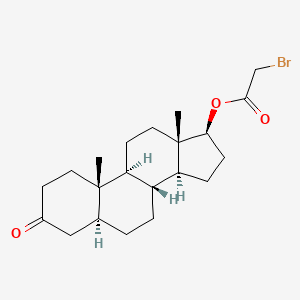

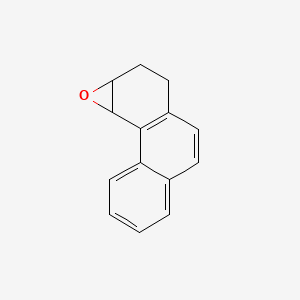

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)

![N-[3-hydroxy-2-methyl-6-[[3,5,10,12-tetrahydroxy-3-(1-hydroxyethyl)-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1195197.png)

![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)

![[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate](/img/new.no-structure.jpg)